6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-methyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c1-9-18-14-12(7-10(16)8-13(14)17)15(20)19(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKOXSVKUGSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dibromo 2 Methyl 3 Phenylquinazolin 4 3h One and Its Analogues
Precursor Synthesis Strategies
The foundation of synthesizing 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one lies in the preparation of appropriately substituted precursors. The dibrominated benzene ring and the atoms that will form the heterocyclic ring are assembled in this initial phase.
Synthesis of Dibrominated Anthranilic Acid Derivatives
The primary starting material for the synthesis is a dibrominated derivative of anthranilic acid (2-aminobenzoic acid). Specifically, 3,5-dibromoanthranilic acid is a common precursor. The synthesis of this compound can be achieved through the bromination of an anthranilic acid alkyl ester. This reaction is typically carried out in the presence of an oxidizing agent, such as hydroperoxide, in a biphasic solvent system of water and a water-immiscible organic solvent like a chlorinated hydrocarbon. google.com The reaction temperature can range from 20°C to the boiling point of the solvent mixture. google.com The resulting 3,5-dibromoanthranilic acid ester can then be isolated, often by crystallization from a lower alcohol like methanol, before proceeding to the next step. google.com
Preparation of 6,8-Dibromo-2-methyl-4H-benzo[d]nih.govacs.org-oxazin-4-one
A key intermediate in the synthesis of many quinazolinones is the corresponding benzoxazinone. For the target molecule, this intermediate is 6,8-dibromo-2-methyl-4H-benzo[d] nih.govacs.org-oxazin-4-one. This compound can be synthesized from methyl 3,5-dibromoanthranilate through condensation with acetic anhydride. ijstr.org The reaction of 3,5-dibromoanthranilic acid with acyl halides, such as acetyl chloride, in a suitable solvent like pyridine can also yield the benzoxazinone intermediate. This cyclic compound serves as a reactive scaffold for the subsequent introduction of the desired substituents to form the quinazolinone ring. The reactivity of similar 6,8-dibromo-2-substituted-4H-benzo[d] nih.govacs.orgoxazin-4-ones towards various nucleophiles has been explored, highlighting their utility as versatile intermediates. researchgate.netnih.govidosi.orgsemanticscholar.org
Cyclization and Ring Formation Reactions
The heart of the synthesis is the formation of the quinazolinone core. This is typically achieved through cyclization reactions involving the benzoxazinone intermediate.
Condensation Reactions for Quinazolinone Core Formation
The most common method for constructing the substituted 3H-quinazolin-4-one ring system is through the aminolysis of the corresponding benzoxazin-4-one. ptfarm.pl In the case of this compound, the intermediate 6,8-dibromo-2-methyl-4H-benzo[d] nih.govacs.org-oxazin-4-one would be reacted with aniline. This reaction typically involves heating the benzoxazinone with the primary amine, leading to the opening of the oxazinone ring and subsequent cyclization to form the desired quinazolinone. For instance, the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone by heating them together at 150°C on a sand bath has been reported to yield the corresponding quinazolinone. ptfarm.pl
One-Pot Synthetic Procedures
Modern synthetic chemistry often favors one-pot procedures to improve efficiency and reduce waste. mdpi.com Several one-pot methods have been developed for the synthesis of substituted quinazolinones. These methods often involve multicomponent reactions where the starting materials, such as a 2-aminobenzamide (B116534) derivative, an aldehyde, and a nitrogen source, are combined in a single reaction vessel. mdpi.com For example, copper-catalyzed tandem reactions of 2-bromobenzamide derivatives with aldehydes and aqueous ammonia have been shown to produce 2,3-disubstituted quinazolinones in good yields. mdpi.com Palladium-catalyzed one-pot syntheses from o-nitrobenzamides and alcohols have also been reported, proceeding through a cascade of reactions including oxidation, reduction, condensation, and dehydrogenation. nih.gov While a specific one-pot synthesis for this compound is not explicitly detailed in the provided search results, the general principles of these multicomponent reactions could likely be adapted for its synthesis. acs.orgmdpi.comrsc.orgrsc.org
Introduction of Specific Substituents
The final step in the synthesis involves ensuring the correct substituents are in place at the 2 and 3 positions of the quinazolinone ring. In the target molecule, these are a methyl group at position 2 and a phenyl group at position 3.
Strategies for Methyl Group Introduction at C-2
The introduction of a methyl group at the C-2 position of the 6,8-dibromoquinazolin-4(3H)-one core is commonly achieved through a cyclization reaction involving a precursor that already contains the methyl-bearing fragment. A prevalent method starts with a substituted anthranilic acid, specifically 3,5-dibromoanthranilic acid or its ester, which serves as the foundational aromatic ring with the desired bromine substitution pattern.
This anthranilic acid derivative is then typically reacted with acetic anhydride. This reaction leads to the formation of an intermediate, 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one. The acetic anhydride serves as the source for the C-2 methyl group and facilitates the cyclization to the benzoxazinone ring. This benzoxazinone is a crucial intermediate as it is primed for the subsequent introduction of a substituent at the N-3 position.
The general reaction scheme is as follows:
3,5-Dibromoanthranilic acid reacts with acetic anhydride to form 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one.
This approach is advantageous as it efficiently incorporates the C-2 methyl group while simultaneously creating a reactive intermediate for further functionalization.
Methods for Phenyl Group Introduction at N-3
With the 2-methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one intermediate in hand, the introduction of a phenyl group at the N-3 position is typically accomplished through a reaction with aniline. The nitrogen atom of aniline acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring. This is followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring system, now with the phenyl group at the N-3 position.
This reaction is often carried out by heating the benzoxazinone intermediate with aniline, sometimes in the presence of a solvent. This method is a direct and widely used approach for the synthesis of N-3-aryl quinazolinones. The reaction of 6,8-dibromo-2-methyl-3,1-benzoxazin-4-ones with various amines has been documented as a versatile method for producing 3-substituted quinazolinones acs.org.
The reaction proceeds as follows:
2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one reacts with aniline to yield this compound.
This two-step sequence, starting from 3,5-dibromoanthranilic acid, represents a classical and effective pathway for the synthesis of this compound.
Advanced Synthetic Approaches and Modern Techniques
In addition to the classical synthetic routes, modern organic synthesis has introduced several advanced methodologies that can be applied to the synthesis of this compound and its analogues. These techniques often offer improvements in terms of reaction efficiency, yield, and environmental impact.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including quinazolinones. Catalysts based on metals such as copper, iron, and palladium have been employed to facilitate C-N bond formation, a key step in the quinazolinone ring closure.
For instance, copper-catalyzed reactions have been used for the synthesis of quinazolines and quinazolinones. These reactions can involve the coupling of various starting materials, such as 2-halobenzamides with amidines, or multicomponent reactions. Iron catalysis is another cost-effective and environmentally friendly option that has been explored for quinazolinone synthesis sci-hub.catnih.gov. While specific examples for the synthesis of this compound using these methods are not extensively detailed, the general principles can be applied. For example, a transition-metal-catalyzed coupling of a suitably substituted 2-haloanilide with a phenyl-containing nitrogen source could be a potential route.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of quinazolinones is well-suited for this technique.
Several studies have reported the microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. For example, the condensation reaction of anthranilic acid, an acid chloride, and a primary amine can be efficiently carried out under microwave irradiation to form the quinazolinone product in a one-pot procedure. This approach offers a rapid and efficient alternative to traditional multi-step syntheses. The use of microwave irradiation has been shown to be effective for the synthesis of 3-aryl-2-alkyl-quinazolin-4-one derivatives semanticscholar.org.
| Starting Materials | Reagents | Conditions | Product | Yield | Reference |
| Anthranilic acid, Propionic anhydride, Aniline | - | Microwave | 3-Phenyl-2-ethylquinazolin-4(3H)-one | Good | |
| Anthranilic acid, Acetic anhydride, Aniline | - | Microwave | 2-Methyl-3-phenylquinazolin-4(3H)-one | Good | |
| 2-Halobenzoic acid, Amidines | Iron catalyst | Microwave, Water/DMF | Quinazolinone derivatives | Moderate to high | sci-hub.cat |
Environmentally Benign Synthetic Procedures
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. For quinazolinone synthesis, this includes the use of environmentally friendly solvents, catalysts, and reaction conditions.
The use of water as a solvent in organic reactions is highly desirable from a green chemistry perspective. Iron-catalyzed cyclization reactions for the synthesis of quinazolinones have been successfully carried out in water under microwave irradiation sci-hub.cat. Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. For example, a choline chloride:urea deep eutectic solvent has been used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives tandfonline.com. These methods reduce the reliance on volatile and often toxic organic solvents.
Synthesis of Structurally Related 6,8-Dibromoquinazolin-4(3H)-one Derivatives
The synthetic methodologies described above are not limited to the preparation of this compound but can also be applied to a wide range of structurally related derivatives. By varying the starting materials, a diverse library of 6,8-dibromoquinazolin-4(3H)-ones can be synthesized.
For example, starting with 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, reaction with different amines can lead to a variety of N-3 substituted derivatives. One study describes the synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone by fusing the benzoxazinone with p-aminoacetophenone nih.gov.
Furthermore, the substituent at the C-2 position can also be varied. Instead of acetic anhydride, other acid anhydrides or chlorides can be used in the initial cyclization step to introduce different alkyl or aryl groups at this position. A study on the synthesis of 3-substituted-6,8-dibromo-2-methylquinazolin-4(3H)-ones was initiated by the condensation of methyl 3,5-dibromoanthranilate with acetic anhydride to yield 2-methyl-6,8-dibromo-4H-benzo-oxazine-4-one, which was then reacted with hydrazine hydrate to produce a novel 2,3-disubstituted quinazolin-4-one ijstr.org.
The following table summarizes the synthesis of some structurally related 6,8-dibromoquinazolin-4(3H)-one derivatives:
| C-2 Substituent | N-3 Substituent | Starting Materials | Key Intermediate | Reference |
| Phenyl | 4-Acetylphenyl | 3,5-Dibromoanthranilic acid, Benzoyl chloride, p-Aminoacetophenone | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | nih.gov |
| Phenyl | Benzoic acid ethyl ester | 3,5-Dibromoanthranilic acid, Benzoyl chloride, Ethyl 4-aminobenzoate | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | nih.gov |
| Methyl | Amino | Methyl 3,5-dibromoanthranilate, Acetic anhydride, Hydrazine hydrate | 2-Methyl-6,8-dibromo-4H-benzo-oxazine-4-one | ijstr.org |
This versatility in synthetic routes allows for the creation of a wide array of 6,8-dibromoquinazolin-4(3H)-one derivatives for further study and application.
Derivatization at the N-3 Position (e.g., Schiff Bases, Oxadiazole Conjugates)
The substituent at the N-3 position of the quinazolinone ring is a common site for chemical modification to generate diverse libraries of compounds. Key strategies include the introduction of functionalities that can be further elaborated, such as in the synthesis of Schiff bases and oxadiazole conjugates.
Schiff Bases:
Schiff bases, which contain an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of quinazolinone chemistry, Schiff bases are often prepared from a 3-amino-quinazolinone precursor. For instance, a series of novel Schiff bases were synthesized by condensing 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one with various substituted aromatic aldehydes. nih.govresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent like dry ethanol. researchgate.net The resulting 3-(benzylideneamino)-quinazolinone derivatives incorporate different substituents based on the aldehyde used. nih.gov One of the most potent antimicrobial compounds from a synthesized series was 3-(3,4,5-trimethoxybenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one. nih.gov
Another approach involves starting with a quinazolinone that has a reactive group on the N-3 substituent. For example, 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone can serve as a precursor where the acetyl group is the point of modification. ptfarm.plnih.gov Similarly, Schiff bases can be synthesized starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid hydrazide, which is reacted with appropriate aldehydes. nih.gov
| Quinazolinone Precursor | Reactant | Resulting Derivative Class | Reference |
|---|---|---|---|
| 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | Substituted Aromatic Aldehydes | 3-(Substituted-benzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | nih.govresearchgate.net |
| 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)quinazolin-3-yl)-benzoic acid hydrazide | Aromatic Aldehydes | Schiff Bases (Azomethines) | nih.gov |
Oxadiazole Conjugates:
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, known for their broad spectrum of pharmacological activities. inovatus.esnih.gov The synthesis of quinazolinone-oxadiazole conjugates often begins with a precursor like 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester. nih.gov This ester is first converted to the corresponding acid hydrazide through reaction with hydrazine hydrate. nih.govresearchgate.netasianpubs.org The acid hydrazide is a key intermediate that can be cyclized to form a 1,3,4-oxadiazole ring. For example, reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide yields a 5-mercapto-1,3,4-oxadiazole derivative attached to the N-3 phenyl group of the quinazolinone core. nih.govasianpubs.org
| Starting Material | Key Intermediate | Cyclization Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)quinazolin-3-yl)-benzoic acid ethyl ester | Acid Hydrazide | Carbon Disulfide / KOH | 1,3,4-Oxadiazole | nih.govasianpubs.org |
Modifications at the C-2 Position
The C-2 position of the quinazolinone ring offers another valuable site for structural variation. While the core structure is 2-methyl, synthetic strategies often allow for the introduction of a wide variety of substituents at this position to modulate biological activity.
A common synthetic route to 2-substituted quinazolinones involves the cyclization of substituted anilines or related precursors. nih.gov For instance, 2-methyl-8-nitroquinazolin-4(3H)-one can be prepared from 2-amino-3-nitrobenzoic acid by reacting it with acetic anhydride. biorxiv.org This highlights a general method where the substituent at the C-2 position (in this case, a methyl group) is derived from the acylating agent.
Further modification of an existing C-2 substituent is also a viable strategy. For example, a 2-methyl group can be oxidized to a 2-carbaldehyde group using selenium dioxide. ekb.eg This aldehyde functionality serves as a versatile handle for subsequent reactions, such as condensation with various substituted anilines to form a new series of Schiff bases, thereby extending the derivatization from the C-2 position. ekb.eg
Another advanced strategy involves a "sulfonyl group dance" for regioselective C-2 modification. This method uses 2-chloro-4-sulfonylquinazolines, where treatment with an azide nucleophile leads to the replacement of the C-4 sulfonyl group, followed by an azide-tetrazole equilibrium that directs the sulfinate to replace the chloride at the C-2 position. nih.gov This allows for the introduction of various sulfonyl groups at C-2, which can then be substituted by other nucleophiles, such as amines, to produce compounds like the α1-adrenoceptor blockers prazosin and terazosin. nih.gov
Hybridization with Other Bioactive Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity, efficacy, or a multi-target profile. The 6,8-dibromoquinazolinone scaffold has been successfully hybridized with various other bioactive heterocyclic systems.
One prominent example involves the Claisen-Schmidt condensation of an acetyl-bearing quinazolinone, such as 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, with aromatic aldehydes to form chalcone-like 1,3-propen-1-one derivatives. ptfarm.plnih.govresearchgate.net These α,β-unsaturated ketone intermediates are highly reactive and can undergo cyclization reactions with various reagents to form new heterocyclic rings. nih.govresearchgate.net
Pyrazolines: Reaction of these chalcone intermediates with hydrazine hydrate leads to the formation of pyrazoline rings. ptfarm.plnih.gov
Tetrahydropyrimidinones/thiones: Cyclocondensation of the chalcones with urea or thiourea affords tetrahydropyrimidinone or tetrahydropyrimidine-thione derivatives, respectively. nih.govresearchgate.net
Another versatile approach is the one-pot reaction of the acetyl-quinazolinone precursor with aromatic aldehydes and a source of ammonia (ammonium acetate) in the presence of an active methylene compound. ptfarm.plnih.gov
Pyridinones: Using ethyl cyanoacetate in this one-pot reaction yields highly substituted pyridine-2(1H)-one derivatives. ptfarm.plnih.gov
Iminopyridines: Using malononitrile instead of ethyl cyanoacetate results in the formation of 2(1H)-iminopyridine derivatives. nih.govresearchgate.net
These synthetic routes effectively fuse the quinazolinone core with other well-established pharmacophores like pyrazoles, pyrimidines, and pyridines, creating complex hybrid molecules for biological evaluation. ptfarm.plnih.gov
| Quinazolinone Intermediate | Reagents | Hybridized Pharmacophore | Reference |
|---|---|---|---|
| Chalcone derivative | Hydrazine Hydrate | Pyrazoline | ptfarm.plnih.gov |
| Chalcone derivative | Urea / Thiourea | Tetrahydropyrimidinone / thione | nih.govresearchgate.net |
| Acetyl-quinazolinone + Aromatic Aldehyde | Ethyl Cyanoacetate + Ammonium Acetate | Pyridine-2(1H)-one | ptfarm.plnih.gov |
| Acetyl-quinazolinone + Aromatic Aldehyde | Malononitrile + Ammonium Acetate | 2(1H)-Iminopyridine | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 6,8 Dibromo 2 Methyl 3 Phenylquinazolin 4 3h One and Analogues
Influence of Halogen Substitutions (Bromine at C-6 and C-8)
The presence of bromine atoms at the C-6 and C-8 positions of the quinazolinone ring is a critical determinant of the molecule's biological activity. This di-bromo substitution pattern significantly impacts both the potency and the physicochemical characteristics of the compounds.
Furthermore, in the context of antimicrobial activity, 6,8-dibromo-4(3H)quinazolinone derivatives have shown promising results against both bacteria and fungi. nih.gov The presence of the two bromine atoms is thought to contribute to the lipophilicity of the molecules, which can facilitate their passage through microbial cell membranes.
While direct comparisons with mono-bromo or non-halogenated analogues are not always explicitly detailed in every study, the consistent use of the 6,8-dibromo scaffold in potent derivatives implies a favorable influence on biological activity. For example, studies on both mono- and di-bromo quinazolinone derivatives have indicated significant anti-inflammatory and analgesic effects, although some findings suggest that mono-bromo derivatives may have a slight advantage in this regard. ptfarm.pl
The introduction of two bromine atoms at positions C-6 and C-8 has a profound effect on the physicochemical properties of the quinazolinone molecule. Bromine is a highly electronegative and lipophilic atom. The key physicochemical modifications include:
Electronic Effects: The electron-withdrawing nature of the bromine atoms can influence the electron distribution within the quinazolinone ring system. This can affect the molecule's ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions.
Steric Bulk: The size of the bromine atoms adds steric bulk to the molecule, which can influence its binding affinity and selectivity for a particular biological target.
Role of the C-2 Substituent (Methyl Group and Analogues)
The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in defining the biological activity profile of the molecule. Modifications at this position, including the replacement of the methyl group with other alkyl or aryl moieties, have been extensively explored.
Research has shown that both alkyl and aryl substitutions at the C-2 position can yield potent biological activity, though the nature of the activity may vary.
In the context of anticancer activity, derivatives with a phenyl group at C-2 have demonstrated significant cytotoxic effects. nih.gov For instance, several 6,8-dibromo-2-phenyl-4(3H)quinazolinone derivatives have shown potent activity against the MCF-7 breast cancer cell line. nih.govcapes.gov.br
Similarly, for antimicrobial applications, 2-phenyl substituted 6,8-dibromo-4(3H)quinazolinones have been found to be effective antibacterial and antifungal agents. nih.gov The specific nature of the N-3 substituent in these 2-phenyl analogues further modulates their activity.
The following table summarizes the anticancer activity of some 6,8-dibromo-2-substituted-4(3H)quinazolinone derivatives against the MCF-7 cell line.
| Compound ID | C-2 Substituent | N-3 Substituent | IC50 (µg/mL) |
| IX | -CH=N-NH-SO2-C6H4-p-NH2 | Phenyl | 1.8 |
| XIIIa | Phenyl | -(CH2)2-SO2-NH-C6H4-p-NH2 | 10.8 |
| XIIIb | Phenyl | -(CH2)2-SO2-NH-C6H4-p-N=CH-C6H4-p-OCH3 | 1.7 |
| XIVa | Phenyl | -CH2-CO-NH-N=CH-C6H4-p-Cl | 29.6 |
| XIVb | Phenyl | -CH2-CO-NH-N=CH-C6H4-p-Br | 5.4 |
| XIVc | Phenyl | -CH2-CO-NH-N=CH-C6H4-p-NO2 | 13.9 |
| XIVd | Phenyl | -CH2-CO-NH-N=CH-C6H4-p-N(CH3)2 | 1.83 |
| XIVe | Phenyl | -CH2-CO-NH-N=CH-C6H4-p-OH | 6.84 |
| XVc | Phenyl | -CH2-CO-NH-N=C(CH3)-C6H4-p-OCH3 | 15.7 |
| Doxorubicin | (Positive Control) |
Data sourced from multiple studies. nih.gov
The steric and electronic properties of the substituent at C-2 are crucial for target interaction.
Steric Factors: The size and shape of the C-2 substituent can influence how the molecule fits into the binding pocket of its biological target. A bulky substituent may enhance binding through increased van der Waals interactions, or it could hinder binding due to steric clashes.
Significance of the N-3 Substituent (Phenyl Group and Analogues)
The substituent at the N-3 position is another critical determinant of the biological activity of 6,8-dibromo-4(3H)quinazolinones. A wide variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position.
In many active compounds, an aryl group, often a phenyl ring, is present at the N-3 position. The substitution pattern on this phenyl ring can further influence the biological activity. For example, in a series of 6,8-dibromo-2-phenyl-4(3H)quinazolinones, the introduction of different substituents on the N-3 phenyl ring led to compounds with varying degrees of antimicrobial activity. nih.gov
The following table presents the minimum inhibitory concentrations (MICs) of some 6,8-dibromo-2-phenyl-3-substituted-4(3H)quinazolinone derivatives against various microbial strains.
| Compound ID | N-3 Substituent | E. coli MIC (µg/mL) | S. typhimurium MIC (µg/mL) | L. monocytogenes MIC (µg/mL) | C. albicans MIC (µg/mL) | A. flavus MIC (µg/mL) |
| VIIa | 4-(N-ethylamido benzoic acid hydrazide)phenyl | 1.56 | 3.125 | 1.56 | - | - |
| VIIc | 4-(N-methyl thioamido benzoic acid hydrazide)phenyl | - | - | - | 0.78 | 0.097 |
Data represents a selection of the most potent compounds from the study. nih.gov
The data suggests that modifications at the N-3 position significantly impact the antimicrobial spectrum and potency. The presence of moieties capable of hydrogen bonding and with appropriate lipophilicity appears to be crucial for potent activity.
Variation of Aryl and Heteroaryl Groups at N-3
The N-3 position of the quinazolinone ring is a key site for chemical modification to modulate pharmacological activity. researchgate.net The introduction of various substituted aryl and heteroaryl moieties at this position allows for a systematic exploration of the chemical space and its impact on biological efficacy. The synthesis of these analogues often begins with a precursor like 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which is then reacted with a range of primary amines (Ar-NH2) to install the desired N-3 substituent. ptfarm.plresearchgate.net
For instance, fusing 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone yields 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone. ptfarm.plresearchgate.net This acetyl group then serves as a reactive handle for further derivatization, allowing the introduction of more complex heterocyclic systems, effectively modifying the nature of the N-3 aryl substituent. ptfarm.plresearchgate.net These modifications are crucial for tuning the molecule's electronic, steric, and lipophilic properties, which in turn govern its interaction with biological targets.
Table 1: Examples of N-3 Position Variations on the 6,8-Dibromoquinazolinone Scaffold
| Base Scaffold | N-3 Substituent | Resulting Compound Class | Reference |
|---|---|---|---|
| 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone | 4-Acetylphenyl | Aryl Quinazolinone Derivatives | ptfarm.plresearchgate.net |
| 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone | (4-Carboxyethyl)phenyl | Aryl Quinazolinone Esters | nih.gov |
| 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone | (4-Hydrazidocarbonyl)phenyl | Aryl Quinazolinone Hydrazides | nih.gov |
| 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | Further reaction to form pyridinones | Aryl-Heterocyclic Quinazolinone Derivatives | ptfarm.plresearchgate.net |
Impact of Different N-3 Moieties on Specific Biological Activities
Modifications at the N-3 position have been shown to have a profound impact on the specific biological activities of 6,8-dibromoquinazolinone derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant properties.
Antimicrobial and Antifungal Activity: Research has demonstrated that attaching complex side chains to the N-3 phenyl ring can yield compounds with potent antimicrobial and antifungal effects. A study involving derivatives of 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid revealed that specific modifications led to significant activity. nih.gov For example, converting the benzoic acid to an N-ethylamido benzoic acid hydrazide resulted in a compound with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, another derivative, an N-methyl thioamido benzoic acid hydrazide, exhibited powerful antifungal activity. nih.gov These findings underscore the principle that the N-3 substituent is critical for modulating the antimicrobial spectrum and potency. nih.gov
Table 2: Antimicrobial Activity of N-3 Modified 6,8-Dibromo-2-phenylquinazolin-4(3H)-one Analogues
| Compound Name | Target Organism | Activity (MIC in µg/ml) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 | nih.gov |
| L. monocytogenes | 1.56 | nih.gov | |
| S. aureus | 25 | nih.gov | |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 | nih.gov |
| A. flavus | 0.097 | nih.gov |
Anti-inflammatory and Analgesic Activity: Derivatives of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone have been synthesized and evaluated for anti-inflammatory and analgesic properties. ptfarm.plresearchgate.net By reacting the acetyl group on the N-3 phenyl ring with various aromatic aldehydes, researchers created chalcone-like intermediates (1,3-propen-1-one derivatives). researchgate.net These intermediates were then cyclized to form pyrazoline, tetrahydropyrimidin-2-one, and tetrahydropyrimidin-2-thione derivatives. Several of these N-3 modified compounds showed promising anti-inflammatory and analgesic effects in animal models, indicating that extending the N-3 aryl moiety with additional heterocyclic rings can confer significant anti-inflammatory activity. ptfarm.plresearchgate.net
Anticonvulsant Activity: While specific studies on the anticonvulsant activity of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one are limited, the broader class of quinazolinones is well-known for its potential in this area. researchgate.netresearchgate.net SAR studies on various quinazolinone analogues consistently highlight the importance of the substitution pattern at the N-3 position for anticonvulsant efficacy. ijprajournal.commdpi.com These compounds are thought to exert their effects by modulating neurotransmitter systems, such as GABAergic pathways. ijprajournal.commdpi.com Therefore, varying the aryl and heteroaryl groups at the N-3 position of the 6,8-dibromoquinazolinone scaffold is a rational strategy for the discovery of novel anticonvulsant agents. ijprajournal.comresearchgate.net
Structure-Based Design Principles for Enhanced Activity
Modern drug discovery often employs structure-based design principles to rationally develop compounds with enhanced potency and selectivity. This approach is highly applicable to the this compound scaffold. The process begins with identifying a specific biological target, such as a bacterial enzyme or a central nervous system receptor.
Computational tools like molecular docking are then used to simulate the binding of the quinazolinone scaffold to the active site of the target protein. ijprajournal.com These in silico studies can predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. ijprajournal.com
For the 6,8-dibromoquinazolinone scaffold, such studies can guide the modification of the N-3 phenyl group to optimize these interactions. For example, docking simulations might reveal an unoccupied hydrophobic pocket in the target's active site. This would suggest that adding a lipophilic group (like a halogen or an alkyl chain) to a specific position on the N-3 phenyl ring could enhance binding affinity and, consequently, biological activity. This rational design approach accelerates the development of more effective agents and reduces the reliance on traditional, trial-and-error synthesis. nih.gov
Scaffold Modifications and Hybrid Drug Design Principles
Beyond simple substitutions, more advanced strategies involving scaffold modification and hybrid drug design are employed to develop novel quinazolinone-based therapeutics.
Scaffold Modification: This strategy involves chemically altering the core quinazolinone ring system itself to create new, often more complex, heterocyclic structures. For example, quinazolinones can serve as precursors for the synthesis of fused polycyclic systems, such as pyrrolo[1,2-a]quinazolinones or pyrrolo[2,1-b]quinazolinones. mdpi.com These modifications can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially allowing it to interact with new biological targets or to bind to the original target with higher affinity. Applying such synthetic methodologies to the 6,8-dibromoquinazolinone core could lead to the discovery of entirely new classes of bioactive compounds.
Hybrid Drug Design: This principle involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to combine the therapeutic advantages of each component, potentially leading to synergistic effects, dual-target activity, or an improved pharmacological profile.
The 6,8-dibromoquinazolinone scaffold can be a key component in such hybrids. For instance, it could be linked to other known bioactive moieties:
Sulphonamide Hybrids: Quinazolinone-sulphonamide hybrids have been synthesized and have shown promising anticancer activity. researchgate.net
Triazole Hybrids: Triazoles are another class of heterocycles known for a wide range of biological activities, including anticonvulsant properties. nih.gov A hybrid molecule incorporating both the 6,8-dibromoquinazolinone scaffold and a triazole moiety could potentially exhibit enhanced anticonvulsant effects.
Pyrazoline Hybrids: As previously mentioned, pyrazolines derived from 6,8-dibromoquinazolinones have shown anti-inflammatory activity. ptfarm.plresearchgate.net This demonstrates a successful application of creating hybrid-like structures by building one pharmacophore (pyrazoline) onto another (quinazolinone).
These advanced design principles allow medicinal chemists to move beyond simple SAR and explore novel chemical space, leading to the development of innovative drugs based on the versatile this compound scaffold.
Computational and Theoretical Investigations
Molecular Docking Simulations
No specific molecular docking studies for 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one are available in the current scientific literature.
Information regarding the prediction of ligand-receptor binding modes and affinities for this compound is not available.
There are no published studies identifying potential molecular targets for this compound through molecular docking or other computational methods.
The enzyme inhibition profile of this compound has not been evaluated through computational simulations in any publicly accessible research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound have been reported.
There is no information on the development of predictive QSAR models for the biological activity of this compound.
The key structural descriptors influencing the potency of this compound have not been identified through QSAR studies.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For quinazolinone derivatives, DFT has been widely used to understand their chemical behavior and to correlate electronic properties with biological activity. nih.govrsc.org
The electronic characteristics of this compound are dictated by its constituent atoms and their arrangement. The quinazolinone core, substituted with two bromine atoms, a methyl group, and a phenyl ring, exhibits a complex interplay of electron-donating and electron-withdrawing effects.
DFT calculations, typically at the B3LYP/6-31+G(d,p) level of theory, are commonly employed to determine key electronic parameters for similar quinazolinone structures. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity, which can be crucial for biological activity.
For this compound, the bromine atoms at positions 6 and 8 are expected to act as electron-withdrawing groups, influencing the electron density distribution across the quinazolinone ring. The methyl group at position 2 is electron-donating, while the phenyl group at position 3 can have varied effects depending on its conformation. The electrostatic potential map, another output of DFT calculations, would likely reveal electron-rich regions around the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring, suggesting these as potential sites for electrophilic attack or hydrogen bonding. rsc.org
Table 1: Predicted Electronic Properties and Reactivity Descriptors
| Parameter | Predicted Significance for this compound |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and potential for biological activity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Chemical Potential (μ) | Related to the electronegativity of the molecule. |
This table is predictive and based on findings for structurally similar quinazolinone derivatives.
The three-dimensional structure of this compound, particularly the orientation of the N-phenyl ring relative to the quinazolinone core, is crucial for its interaction with biological targets. Conformational analysis through quantum chemical calculations can identify the most stable geometric isomers and the energy barriers between them.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule behaves over time, especially within a biological environment such as in complex with a protein. These simulations are instrumental in assessing the stability of ligand-protein interactions and understanding the conformational changes that may occur upon binding.
To investigate the stability of this compound when bound to a hypothetical protein target, a molecular dynamics simulation would typically be performed for a duration of nanoseconds. nih.govabap.co.in The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. researchgate.net
Commonly used force fields for such simulations include AMBER and CHARMM, with the TIP3P water model often used to solvate the system. nih.gov The simulation would be run under conditions that mimic a physiological environment, including constant temperature and pressure.
Beyond stability, MD simulations can reveal the dynamic behavior of the compound within the binding pocket. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact most strongly with the ligand. researchgate.net Furthermore, analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over time provides a detailed understanding of the key determinants of binding affinity. For quinazolinone derivatives, interactions with key residues in the active sites of kinases have been extensively studied using MD simulations, revealing the importance of hydrogen bonding with the quinazolinone core and hydrophobic interactions with the substituted phenyl rings. nih.govnih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulation of a Quinazolinone-Protein Complex
| Parameter | Typical Value/Method |
|---|---|
| Force Field | AMBER, CHARMM |
| Water Model | TIP3P |
| Simulation Time | 50-100 ns |
This table represents a general protocol and is not from a specific study on the target compound.
In Silico Screening and Virtual Library Design
In silico screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to explore the therapeutic potential of derivatives of this compound.
A virtual library can be designed by systematically modifying the substituents on the quinazolinone scaffold. For instance, different aromatic or aliphatic groups could be substituted at the 2-methyl or 3-phenyl positions to explore a wider chemical space. This virtual library would then be subjected to a hierarchical screening process.
The initial step often involves filtering based on drug-likeness criteria, such as Lipinski's rule of five, to ensure that the designed compounds have favorable pharmacokinetic properties. nih.goveco-vector.com Subsequently, molecular docking is performed to predict the binding affinity of each compound in the virtual library to a specific protein target. Compounds with high docking scores are then prioritized for further investigation, which may include more rigorous computational analyses like MD simulations or, ultimately, chemical synthesis and biological testing. nih.govmdpi.com This workflow allows for the rapid identification of promising lead candidates from a vast number of virtual compounds, significantly accelerating the drug discovery process.
Future Perspectives in Research on 6,8 Dibromo 2 Methyl 3 Phenylquinazolin 4 3h One
Rational Design of Next-Generation Analogues
The future development of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one analogues will heavily rely on rational design strategies to optimize their biological activity. acs.org Computational modeling techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are pivotal in this endeavor. nih.govfrontiersin.org These methods allow for the elucidation of key structural features that govern the compound's interaction with its biological targets.
By constructing robust 3D-QSAR models, researchers can identify the steric, electrostatic, and hydrophobic fields that positively or negatively influence the inhibitory activity of quinazolinone derivatives. nih.gov This information, combined with molecular docking studies, can reveal the precise binding modes of these ligands within the active sites of target proteins. researchgate.net For instance, understanding the interactions of the dibromo-phenyl ring and the methyl group with specific amino acid residues can guide the synthesis of new analogues with improved potency and selectivity. nih.gov
Future research will likely focus on modifying the substituents at the C-2, C-6, and C-8 positions of the quinazolinone core, as these have been shown to be significant for pharmacological activity. nih.gov The strategic addition of different functional groups, guided by computational predictions, can lead to the development of next-generation compounds with enhanced therapeutic profiles.
Table 1: Key Computational Approaches for Rational Drug Design
| Computational Technique | Application in Quinazolinone Research | Potential Insights |
| 3D-QSAR | Elucidating the relationship between the 3D structure of quinazolinone analogues and their biological activity. nih.gov | Identification of key structural modifications to enhance potency. |
| Molecular Docking | Predicting the binding orientation and affinity of quinazolinone derivatives to their target proteins. researchgate.net | Understanding the specific molecular interactions driving biological activity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of the binding and identifying key conformational changes. |
| Virtual Screening | Screening large libraries of virtual compounds to identify potential new quinazolinone-based inhibitors. frontiersin.org | Rapid identification of novel lead compounds for further development. |
Exploration of Novel Therapeutic Targets
While quinazolinone derivatives have been extensively studied for their anticancer and antimicrobial properties, future research should aim to explore novel therapeutic targets for this compound and its analogues. nih.govnih.gov The broad spectrum of biological activities associated with the quinazolinone scaffold suggests its potential to modulate a variety of biological pathways. nih.gov
Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), both of which are crucial targets in cancer therapy. rsc.orgunar.ac.id The design of dual-target inhibitors, a strategy that is gaining traction in drug discovery, could be a promising avenue for this class of compounds. researchgate.net
Furthermore, the anti-inflammatory and analgesic properties of some 6,8-dibromo-4(3H)quinazolinone derivatives suggest their potential in treating inflammatory disorders. ptfarm.plresearchgate.net Future investigations could focus on identifying the specific molecular targets within the inflammatory cascade that are modulated by these compounds. The exploration of neurological targets, such as those involved in neurodegenerative diseases, could also unveil new therapeutic applications for this versatile scaffold. nih.gov
Table 2: Potential Novel Therapeutic Targets for Quinazolinone Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | PARP-1, EGFR, PI3K | Known activity of quinazolinone derivatives against these cancer-related targets. rsc.orgunar.ac.id |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Observed anti-inflammatory effects of related compounds. ptfarm.pl |
| Infectious Diseases | Bacterial and fungal enzymes | Documented antimicrobial and antifungal activity of 6,8-dibromo-quinazolinones. nih.gov |
| Neurological Disorders | Kinases, ion channels | The diverse biological activities of quinazolinones suggest potential modulation of neurological pathways. |
Advanced Pharmacological Profiling Techniques
To fully characterize the therapeutic potential of this compound and its future analogues, advanced pharmacological profiling techniques will be essential. High-throughput screening (HTS) methodologies can be employed to rapidly assess the activity of large libraries of these compounds against a diverse panel of biological targets. nih.govmdpi.com Quantitative HTS (qHTS) can provide detailed concentration-response curves, offering a more comprehensive understanding of the potency and efficacy of each compound directly from the primary screen. nih.gov
Metabolomic approaches, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can be used to profile the metabolic changes induced by these compounds in biological systems. chemijournal.com This can provide valuable insights into their mechanism of action and potential off-target effects.
Furthermore, a thorough pharmacokinetic and pharmacodynamic (PK/PD) profiling will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. unar.ac.id In silico ADMET prediction tools can be used in the early stages of drug design to identify candidates with favorable drug-like properties. rsc.org
Table 3: Advanced Techniques for Pharmacological Profiling
| Profiling Technique | Application | Information Gained |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds against biological targets. mdpi.com | Identification of hit and lead compounds. |
| Quantitative HTS (qHTS) | Generate concentration-response curves for a large number of compounds. nih.gov | Detailed potency and efficacy data. |
| Metabolomics | Analyze the metabolic profile of cells or organisms after treatment. chemijournal.com | Insights into the mechanism of action and off-target effects. |
| In silico ADMET Prediction | Computationally predict the pharmacokinetic properties of compounds. rsc.org | Early identification of candidates with good drug-like properties. |
| Bio-autography | Technique to determine bioactive compounds with antimicrobial activity. nih.gov | Localization and target-directed isolation of active constituents. |
Development of Targeted Delivery Systems
A significant future direction for research on this compound involves the development of targeted delivery systems to enhance its therapeutic efficacy and minimize potential side effects. Nanotechnology offers a promising platform for achieving this goal. researchgate.net Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability. nih.gov
Surface functionalization of these nanocarriers with targeting ligands, such as antibodies or peptides, can enable the specific delivery of the drug to diseased cells or tissues, thereby reducing its exposure to healthy tissues. nih.gov This is particularly relevant for potent compounds like many quinazolinone derivatives, where targeted delivery can significantly improve the therapeutic index. The use of magnetic nanoparticles as carriers also presents an interesting avenue, as they can be directed to the target site using an external magnetic field and can also serve as catalysts in the synthesis of quinazolinone derivatives. researchgate.netsemanticscholar.org
Integration with Emerging Technologies in Drug Discovery
The future of drug discovery for compounds like this compound will be significantly influenced by the integration of emerging technologies. Artificial intelligence (AI) and machine learning (ML) algorithms are increasingly being used to analyze large datasets from high-throughput screening and genomic studies to identify novel drug targets and predict the activity of new chemical entities. researchgate.net These technologies can accelerate the early stages of drug discovery by prioritizing the most promising candidates for synthesis and testing.
The application of AI in analyzing molecular structure databases can aid in the screening of bioactive compounds for various diseases. researchgate.net This, combined with the use of sophisticated biological screening techniques, can lead to the discovery of new applications for existing quinazolinone derivatives and the design of novel compounds with improved therapeutic properties.
Green Chemistry Applications in Quinazolinone Synthesis
The synthesis of this compound and its analogues will benefit from the application of green chemistry principles to create more sustainable and environmentally friendly processes. researchgate.net Traditional synthetic methods for quinazolinones often involve harsh reaction conditions, toxic solvents, and the use of metal catalysts. researchgate.net
Recent advancements in organocatalysis offer a promising alternative, providing a metal-free and often milder reaction pathway for the synthesis of the quinazolinone scaffold. nih.govfrontiersin.org The use of nanocatalysts is another green approach that can enhance reaction efficiency and allow for easy recovery and reuse of the catalyst. nih.govresearchgate.net Furthermore, the adoption of flow chemistry techniques can lead to safer, more efficient, and scalable synthesis of these compounds. researchgate.net The use of greener solvent systems, such as water or alcohol-water mixtures, is also being explored to reduce the environmental impact of the synthesis process. rsc.org
Table 4: Green Chemistry Approaches in Quinazolinone Synthesis
| Green Chemistry Approach | Description | Advantages |
| Organocatalysis | Use of small organic molecules as catalysts. nih.gov | Metal-free, milder reaction conditions, reduced toxicity. |
| Nanocatalysis | Use of catalysts in the nanoparticle size range. nih.gov | High catalytic activity, easy recovery and reusability. |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. researchgate.net | Improved safety, efficiency, and scalability. |
| Green Solvents | Use of environmentally benign solvents like water or ethanol. rsc.org | Reduced environmental impact and toxicity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. nih.gov | Shorter reaction times, often higher yields. |
Q & A
Q. What are the standard synthetic routes for 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with nitrogen nucleophiles like hydrazine or amines. For example, refluxing with aqueous ammonia under controlled pH yields the quinazolinone core, while substituents like phenyl groups are introduced via nucleophilic substitution or condensation reactions . Optimization of solvents (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometry (excess nucleophile) can improve yields up to 84%, as demonstrated in analogous quinazolinone syntheses .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.16–8.18 ppm for phenyl and quinazolinone protons) and methyl groups (δ 2.1–4.13 ppm). The absence of NH2 signals (e.g., δ ~5–6 ppm) confirms cyclization .
- IR : Peaks at ~1652–1692 cm⁻¹ confirm cyclic C=O (quinazolinone) and acetyl C=O (if present). C=N stretches appear at ~1606–1620 cm⁻¹ .
- LCMS : A molecular ion peak at [M+H]+ consistent with the molecular formula (e.g., m/z 283.25 for a related analog) validates purity .
Q. What are the primary challenges in purifying this compound?
High melting points (>300°C) complicate recrystallization. Mixed solvents (e.g., ethanol/dioxane) are often used to improve solubility . Contaminants from incomplete bromination or side reactions (e.g., acetylated byproducts) require column chromatography with silica gel or preparative TLC for removal .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination or functionalization of the quinazolinone core?
Bromine positions (6,8-) are dictated by the starting benzoxazinone precursor. Subsequent substitutions (e.g., at C-3) depend on electronic effects: electron-withdrawing groups (Br) deactivate the ring, directing nucleophiles to meta/para positions. For example, coupling with glucopyranosylthio groups occurs at C-2 via nucleophilic aromatic substitution under basic conditions . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
Q. What strategies resolve contradictions in spectral or physicochemical data (e.g., melting point discrepancies)?
Discrepancies in melting points (e.g., observed 303–305°C vs. literature 307–309°C) may arise from polymorphic forms or impurities. Validate purity via HPLC (≥95% area) and elemental analysis (e.g., C, H, N within 0.3% of theoretical values). Differential Scanning Calorimetry (DSC) can identify polymorphs .
Q. How does the bromine substitution pattern influence biological activity or environmental persistence?
Bromine atoms enhance lipophilicity, potentially increasing bioactivity (e.g., enzyme inhibition) and environmental persistence. Structure-activity relationship (SAR) studies on analogs show that 6,8-dibromo derivatives exhibit stronger binding to kinase targets than non-halogenated analogs. Environmental fate studies (e.g., hydrolysis half-life, photodegradation) should follow protocols like those in Project INCHEMBIOL, using LC-MS/MS to track degradation products .
Q. What advanced methodologies characterize reaction intermediates or mechanistic pathways in quinazolinone synthesis?
- In-situ NMR : Monitors intermediate formation (e.g., imine or amide precursors) during cyclization .
- HPLC-MS : Identifies transient byproducts (e.g., acetylated intermediates in acetic anhydride-mediated reactions) .
- Isotopic Labeling : 15N-labeled amines can trace nitrogen incorporation into the quinazolinone ring .
Methodological Guidance
Q. Designing an environmental impact study for this compound: What parameters should be prioritized?
Follow the INCHEMBIOL framework:
- Physicochemical properties : LogP, water solubility, and hydrolysis rate .
- Biotic/abiotic degradation : Use OECD 301/307 guidelines for aerobic/anaerobic biodegradation .
- Toxicity assays : Daphnia magna (EC50) and algal growth inhibition (OECD 201/202) .
Q. How can computational chemistry (e.g., DFT, molecular docking) complement experimental studies?
Q. Addressing contradictory bioactivity How to validate target engagement?
Combine orthogonal assays:
- Enzyme inhibition : Measure IC50 against purified targets (e.g., EGFR kinase).
- Cellular assays : Use CRISPR-engineered cell lines to confirm target-specific effects (e.g., apoptosis via caspase-3 activation) .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) for direct evidence of interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
